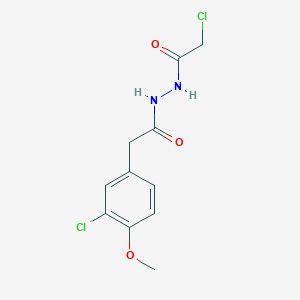

![molecular formula C18H21NO3S B6462327 4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide CAS No. 2548994-56-3](/img/structure/B6462327.png)

4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve several steps, including the formation of the benzothiophene ring, the introduction of the ethoxy and hydroxy groups, and the attachment of the benzamide group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The exact structure would depend on the positions of these groups on the benzothiophene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide, ethoxy, and hydroxy groups could impact its solubility in various solvents .Scientific Research Applications

4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide has been studied extensively in a variety of scientific research applications. These include studies on its anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer activities. In addition, this compound has been studied for its potential to modulate the immune system, regulate cholesterol levels, and protect against oxidative stress. The compound has also been studied for its ability to act as a neuroprotective agent and to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide is still not fully understood. However, it is believed that the compound works by binding to a variety of receptors and enzymes, thus modulating their activity. For example, this compound has been found to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. By binding to COX-2, this compound is able to inhibit its activity and reduce inflammation. In addition, this compound has also been found to bind to other receptors and enzymes, such as the nuclear factor kappa B (NF-κB) and the epidermal growth factor receptor (EGFR).

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have been studied in a variety of biological systems. In general, this compound has been found to possess anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer activities. In addition, this compound has been found to modulate the immune system, regulate cholesterol levels, and protect against oxidative stress. The compound has also been found to act as a neuroprotective agent and to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide is a relatively new compound and there are still many unknowns regarding its mechanism of action and potential therapeutic applications. Therefore, there are both advantages and limitations to using this compound in laboratory experiments. The main advantage of using this compound is that it is a synthetic compound that can be easily synthesized in the laboratory. This makes it an ideal compound to study in a variety of biological systems. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation.

The main limitation of using this compound in laboratory experiments is that the exact mechanism of action of the compound is still not fully understood. Therefore, it is difficult to predict the exact effects of the compound on different biological systems. Additionally, this compound is a relatively new compound and there is still much to be learned about its potential therapeutic applications.

Future Directions

The potential future directions for research on 4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide are numerous. One potential direction is to further investigate the biochemical and physiological effects of this compound in a variety of biological systems. This could include studies on its anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer activities. Additionally, further research could be conducted to better understand the exact mechanism of action of this compound and to identify potential therapeutic applications of the compound. Finally, further studies could be conducted to determine the optimal dosage and formulation of this compound for various therapeutic applications.

Synthesis Methods

4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide is a synthetic compound that can be synthesized from a variety of starting materials. The most commonly used method involves the condensation of 4-ethoxybenzamide with 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-ylmethyl chloride. This reaction is conducted in an aqueous solution and is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction yields this compound as the final product.

Safety and Hazards

properties

IUPAC Name |

4-ethoxy-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-2-22-14-7-5-13(6-8-14)17(20)19-12-18(21)10-3-4-16-15(18)9-11-23-16/h5-9,11,21H,2-4,10,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSXUDQAXPSPGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462250.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide](/img/structure/B6462274.png)

![N-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462275.png)

![3-(dimethylamino)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6462283.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B6462294.png)

![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B6462297.png)

![N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462299.png)

![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6462311.png)

![N,N-dimethyl-3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B6462319.png)

![2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B6462324.png)

![4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462339.png)

![N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B6462342.png)

![2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B6462345.png)